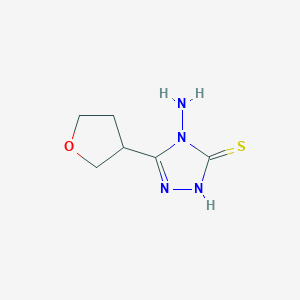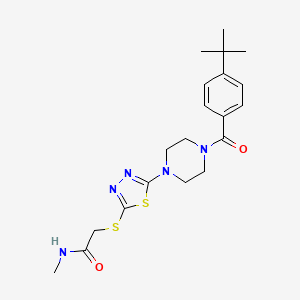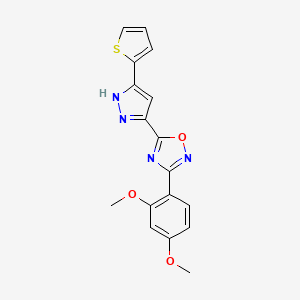
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a complex molecule that appears to be designed for biological activity, potentially as an antibacterial agent. This assumption is based on the presence of a thiadiazole moiety, which is a common feature in compounds with antibacterial properties, as seen in the novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moieties that were synthesized and evaluated for their antibacterial activities .
Synthesis Analysis
The synthesis of related compounds typically involves the use of active substructure combination methods, as demonstrated in the design and synthesis of 8-methoxyquinoline-2-carboxamide compounds . Although the exact synthesis route for the compound is not provided, it is likely that a similar strategy was employed, involving multiple steps such as cyclization and amidation reactions. The synthesis of related heteroaromatic compounds, such as N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate, involves starting with thioacylhydrazone and proceeding through cyclization of acetylamino thioacylhydrazone .
Molecular Structure Analysis
The molecular structure of the compound likely features a 1,2,3-thiadiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This ring system is known to confer stability and unique electronic properties to the molecules it is part of. The presence of a 3,4-dihydroisoquinolin-2(1H)-yl group suggests a bicyclic structure that includes a nitrogen-containing ring, which could be important for biological activity. The molecular structure of related compounds, such as the [1,3,4] thiadiazolo [3,2-c] quinazoline, indicates the potential for isomerization and the existence of cyclic forms under certain conditions .
Chemical Reactions Analysis
The compound likely undergoes typical reactions associated with its functional groups. The thiadiazole moiety can participate in nucleophilic substitution reactions, potentially leading to the formation of new derivatives with varied biological activities. The presence of an amidate group suggests the possibility of hydrolysis under certain conditions, which could lead to the formation of carboxylic acids and amines. The synthesis of related compounds has shown that cyclization reactions are key steps in forming the desired heterocyclic structures .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the compound's solubility, melting point, and stability would be influenced by the presence of the 1,2,3-thiadiazole ring and the 3,4-dihydroisoquinolin-2(1H)-yl group. The heteroaromatic nature of the compound suggests it might have significant aromatic character, which could affect its electronic properties and reactivity. The antibacterial activity of similar compounds containing the 1,3,4-thiadiazole moiety has been evaluated, and some have shown moderate to good efficacy, which could be indicative of the biological potential of the compound .
Aplicaciones Científicas De Investigación
Psychotropic and Anti-inflammatory Applications
Isoquinoline derivatives have demonstrated significant psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening activities. These compounds possess marked sedative action, reveal high anti-inflammatory activity, have selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some synthesized compounds also demonstrate antimicrobial action, suggesting their potential in treating various psychiatric, inflammatory, and infectious diseases (Zablotskaya et al., 2013).
Antimicrobial and Antitumor Activities
Newer thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones have been developed as potential anticonvulsant agents, showcasing a series of compounds with significant anticonvulsant activity. These findings suggest their potential utility in neurological conditions requiring anticonvulsant medications (Archana et al., 2002). Additionally, the design and synthesis of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety have shown moderate to good antibacterial efficacy, indicating their potential in combating bacterial infections (Qu et al., 2018).
Analgesic and Anticancer Potential
Compounds related to the given chemical structure have been synthesized and evaluated for their analgesic activity. Specifically, derivatives have been tested and shown potential analgesic properties, indicating their relevance in pain management strategies (Saad et al., 2011). Furthermore, some derivatives have shown potent antitumor activities, highlighting their potential as novel anticancer agents (Liu et al., 1995).
Propiedades
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-13-16(23-20-19-13)17(22)18-9-4-5-10-21-11-8-14-6-2-3-7-15(14)12-21/h2-3,6-7H,8-12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRPUGAVAGOAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.2.0]heptane-6-sulfonamide](/img/structure/B2506135.png)
![N-benzo[g][1,3]benzothiazol-2-ylthiophene-2-carboxamide](/img/structure/B2506136.png)


![7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![Tert-butyl N-[[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methyl]carbamate](/img/structure/B2506146.png)

![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2506149.png)
![Ethyl 4-[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2506150.png)


![Ethyl 6-methyl-2-(2-phenylacetamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2506155.png)